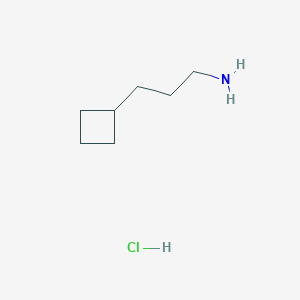

3-Cyclobutylpropan-1-amine hydrochloride

Description

Structural Significance of Cyclobutyl-Containing Amine Scaffolds in Contemporary Chemical Research

The incorporation of a cyclobutane (B1203170) ring into molecular scaffolds is a strategic design element in modern medicinal chemistry and materials science. nih.gov Unlike more flexible acyclic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring introduces a degree of rigidity and a defined three-dimensional geometry. researchgate.net This conformational restriction can be highly advantageous in the design of drug candidates, as it can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target. nih.gov

The cyclobutyl moiety is increasingly utilized as a bioisostere for other groups, such as gem-dimethyl groups or phenyl rings, offering a unique spatial arrangement of substituents. nih.gov In the context of amines, the cyclobutane ring can influence the pKa of the amino group and its ability to form hydrogen bonds, which are critical interactions in biological systems. The presence of this small, carbocyclic ring can also improve a molecule's metabolic stability and pharmacokinetic profile by shielding it from enzymatic degradation. nih.gov

Several successful drugs and clinical candidates incorporate the cyclobutane motif, underscoring its importance in drug discovery. These compounds span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.gov

Overview of Primary Amine Hydrochloride Salts as Key Synthons in Advanced Organic Transformations

Primary amines are fundamental building blocks in organic synthesis, but they are often volatile, corrosive, and susceptible to oxidation. Conversion to their hydrochloride salts provides a practical solution to these challenges. Primary amine hydrochlorides are typically stable, non-volatile crystalline solids that are easier to handle, weigh, and store.

The hydrochloride salt can often be used directly in reactions, with the free amine being generated in situ by the addition of a base. This approach is common in a variety of transformations, including:

Amide bond formation: Primary amine hydrochlorides are frequently used in coupling reactions with carboxylic acids, acyl chlorides, or activated esters to form amides, a ubiquitous functional group in pharmaceuticals and polymers.

Reductive amination: They can react with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

N-Alkylation and N-Arylation: These salts can participate in reactions to form C-N bonds, expanding the molecular complexity.

The use of the hydrochloride salt can also be advantageous in controlling the stoichiometry of a reaction and preventing the formation of side products that can arise from the basicity of the free amine.

Academic Research Trajectories for Alkyl Amine Hydrochlorides and their Role in Chemical Innovation

The field of organic synthesis is continually evolving, and the role of simple building blocks like alkyl amine hydrochlorides is being reimagined in innovative ways. Recent research has focused on expanding the utility of these fundamental synthons beyond their traditional roles.

One significant trend is the development of novel catalytic systems that can directly utilize alkyl amine hydrochlorides in a more efficient and sustainable manner. For instance, researchers are exploring new metal-catalyzed cross-coupling reactions that can form C-N bonds with a broader range of substrates and under milder conditions.

Furthermore, there is growing interest in the application of alkyl amines in materials science. The primary amine group can be a key functional handle for modifying the surface of polymers and nanomaterials, imparting new properties such as improved biocompatibility, altered solubility, or the ability to bind to specific targets. The controlled incorporation of alkyl amine hydrochlorides into polymer backbones is also being investigated as a means to create new materials with tailored thermal and mechanical properties.

The exploration of bifunctional reagents, where the amine and another reactive group on the same molecule can participate in sequential or one-pot reactions, is another active area of research. This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-cyclobutylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c8-6-2-5-7-3-1-4-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTCURCIXWFRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955553-72-6 | |

| Record name | Cyclobutanepropanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955553-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyclobutylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 Cyclobutylpropan 1 Amine Hydrochloride and Its Analogues

De Novo Synthetic Routes and Methodological Innovations in the Construction of the Cyclobutylpropylamine Backbone

The construction of the 3-cyclobutylpropylamine backbone can be approached through several de novo synthetic routes, starting from readily available cyclobutane (B1203170) precursors. A common strategy involves the elongation of a carbon chain from a cyclobutane core, followed by the introduction of the amine functionality.

One innovative approach begins with cyclobutanecarboxaldehyde. This starting material can undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon extension, forming an α,β-unsaturated ester. Subsequent reduction of the double bond and the ester functionality would yield 3-cyclobutylpropan-1-ol (B3032539). This alcohol is a key intermediate that can be converted to the desired amine.

A plausible synthetic pathway is outlined below:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Yield (%) |

| 1 | Cyclobutanecarboxaldehyde | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl 3-cyclobutylacrylate | 85-95 |

| 2 | Ethyl 3-cyclobutylacrylate | H₂, Pd/C | Ethyl 3-cyclobutylpropanoate | >95 |

| 3 | Ethyl 3-cyclobutylpropanoate | LiAlH₄ | 3-Cyclobutylpropan-1-ol | 80-90 |

| 4 | 3-Cyclobutylpropan-1-ol | 1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C | 3-Cyclobutylpropan-1-amine (B7901292) | 70-80 (over 3 steps) |

| 5 | 3-Cyclobutylpropan-1-amine | HCl in Et₂O | 3-Cyclobutylpropan-1-amine hydrochloride | >90 |

An alternative route could involve the reaction of a cyclobutyl Grignard reagent with an appropriate electrophile, such as an epoxide or a protected 3-halopropanol, to form the carbon skeleton. Another innovative method is the use of photoredox catalysis in a strain-release/ nih.govnih.gov-rearrangement cascade with bicyclo[1.1.0]butanes to generate functionalized cyclobutanes that can be further elaborated to the target amine.

Stereoselective Approaches in Cyclobutyl-Amine Synthesis and Control of Chiral Centers

While 3-Cyclobutylpropan-1-amine itself is achiral, the synthesis of its analogues with substituents on the cyclobutane ring or the propyl chain necessitates stereoselective methods to control the resulting chiral centers. The development of such methods is crucial for creating enantiomerically pure compounds for various applications.

One approach to achieving stereoselectivity is through the use of chiral catalysts in key bond-forming reactions. For instance, the hydrogenation of a prochiral unsaturated precursor to the cyclobutylpropylamine backbone can be rendered stereoselective by employing a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. A patent for the preparation of enantiomerically and diastereomerically enriched cyclobutane amines describes the reaction of a cyclobutanone (B123998) with an ammonium (B1175870) salt and hydrogen gas in the presence of a chiral transition metal catalyst.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed. For example, a chiral oxazolidinone can be used to direct the stereoselective alkylation of a propionyl group that will become part of the propyl chain.

Enzymatic resolutions are also a powerful tool for separating enantiomers. A racemic mixture of a key intermediate, such as a substituted 3-cyclobutylpropan-1-ol, can be subjected to a lipase-catalyzed acylation, where one enantiomer reacts preferentially, allowing for the separation of the acylated and unreacted enantiomers.

| Method | Description | Key Reagents/Catalysts |

| Asymmetric Hydrogenation | Reduction of a prochiral alkene or ketone using a chiral catalyst to create one or more stereocenters. | Chiral Rh, Ru, or Ir complexes with ligands like BINAP, DuPhos. |

| Chiral Auxiliary | A removable chiral group that directs the stereochemistry of a reaction. | Evans oxazolidinones, SAMP/RAMP hydrazones. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase (B570770) B). |

Catalytic and Reagent-Controlled Synthesis of this compound Precursors

The synthesis of precursors to this compound can be significantly enhanced through the use of modern catalytic and reagent-controlled methods. These approaches often lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to classical stoichiometric reactions.

For the construction of the C-C bonds in the backbone, transition metal-catalyzed cross-coupling reactions are highly effective. For example, a cyclobutylboronic acid derivative could be coupled with a 3-halopropenyl derivative using a palladium catalyst, followed by reduction of the double bond.

In the conversion of the terminal functional group to an amine, several catalytic methods are available. The reduction of a nitrile (3-cyclobutylpropanenitrile) to the primary amine can be efficiently achieved through catalytic hydrogenation using catalysts such as Raney nickel or rhodium on alumina. The nitrile itself can be prepared from 3-cyclobutylpropan-1-ol via a two-step process involving conversion to the corresponding bromide or tosylate, followed by nucleophilic substitution with a cyanide salt.

The direct amination of 3-cyclobutylpropan-1-ol is also a viable and atom-economical approach. This can be achieved using ammonia (B1221849) in the presence of a suitable heterogeneous catalyst at elevated temperature and pressure.

| Precursor | Target Functional Group | Catalytic/Reagent-Controlled Method |

| Cyclobutanone | 3-Cyclobutylpropanenitrile | Wittig reaction followed by Michael addition of cyanide. |

| 3-Cyclobutylpropan-1-ol | 3-Cyclobutylpropan-1-amine | Mitsunobu reaction with phthalimide (B116566) followed by hydrolysis, or conversion to azide (B81097) and reduction. |

| 3-Cyclobutylpropanenitrile | 3-Cyclobutylpropan-1-amine | Catalytic hydrogenation (e.g., H₂, Raney Ni). |

Scalable Synthetic Protocols for Research-Scale Production and Process Optimization

The transition from a laboratory-scale synthesis to a scalable protocol suitable for research-scale production requires careful consideration of factors such as cost, safety, and operational simplicity. For this compound, a scalable synthesis can be modeled after established procedures for analogous compounds, such as (1-cyclopropyl)cyclopropylamine hydrochloride. google.comnih.gov

A robust and scalable route would likely commence with a commercially available and relatively inexpensive starting material like cyclobutanecarboxylic acid. This acid can be reduced to cyclobutylmethanol, which is then converted to cyclobutylacetonitrile (B1593217) via a two-step, one-pot procedure involving tosylation and subsequent displacement with sodium cyanide. This nitrile can then undergo a Grignard reaction with ethylmagnesium bromide followed by reduction to yield the 3-cyclobutylpropan-1-amine.

An alternative scalable approach, mirroring the synthesis of the cyclopropyl (B3062369) analogue, involves the Curtius rearrangement of a carboxylic acid precursor. google.comnih.gov Starting from 3-cyclobutylpropanoic acid, an acyl azide is formed, which then rearranges to an isocyanate. The isocyanate can be trapped with a suitable alcohol to form a carbamate, which is then hydrolyzed under acidic conditions to yield the amine. The final step is the formation of the hydrochloride salt.

Example of a Scalable Protocol:

Preparation of 3-Cyclobutylpropanoic Acid: This can be prepared from cyclobutylmethanol through a two-step sequence of bromination and reaction with the enolate of diethyl malonate, followed by hydrolysis and decarboxylation.

Curtius Rearrangement: The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) in the presence of an alcohol (e.g., tert-butanol) to form the Boc-protected amine directly.

Deprotection and Salt Formation: The Boc-protected amine is treated with a solution of hydrogen chloride in a suitable solvent like diethyl ether or isopropanol (B130326) to precipitate the desired this compound. google.comnih.govnih.gov This method avoids the isolation of the free amine, which can be volatile and prone to forming carbonates upon exposure to air.

Process optimization would involve a detailed study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and purity while minimizing cost and waste. The choice of solvents and reagents would also be critical, favoring those with lower toxicity and cost.

| Parameter for Optimization | Considerations |

| Starting Material | Cost, availability, and number of steps required. |

| Reagent Selection | Stoichiometric vs. catalytic, cost, safety, and ease of handling. |

| Solvent Choice | Reaction efficiency, product isolation, and environmental impact. |

| Purification Method | Crystallization vs. chromatography, scalability. |

| Final Salt Formation | Choice of acid and solvent to ensure high purity and yield of the hydrochloride salt. |

Fundamental Mechanistic Investigations of 3 Cyclobutylpropan 1 Amine Hydrochloride Reactivity

Protonation-Deprotonation Dynamics and Equilibrium Studies in Amine Hydrochlorides

The chemical behavior of 3-cyclobutylpropan-1-amine (B7901292) hydrochloride is fundamentally rooted in an acid-base equilibrium. As a salt, it is the product of the reaction between the basic 3-cyclobutylpropan-1-amine and hydrochloric acid (HCl). quora.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from the acid, forming a positively charged ammonium (B1175870) cation, specifically the 3-cyclobutylpropylammonium ion, and a chloride anion (Cl⁻). reddit.compressbooks.pub

This protonation is a reversible process, and the equilibrium between the protonated (ammonium salt) and deprotonated (free amine) forms is highly dependent on the pH of the solution. pressbooks.pub In acidic conditions (low pH), the equilibrium lies far to the side of the protonated ammonium salt. As the pH increases through the addition of a base, the equilibrium shifts, favoring the deprotonation of the ammonium ion to regenerate the neutral, or "free," amine. gla.ac.uk

The relationship between pH, the acid dissociation constant (pKa) of the conjugate acid (the ammonium ion), and the ratio of the two species is described by the Henderson-Hasselbalch equation. libretexts.org

pH = pKa + log ([RNH₂] / [RNH₃⁺])

For primary alkylammonium ions like that of 3-cyclobutylpropan-1-amine, the pKa value is typically around 10.5 to 11.0. This value indicates that at physiological pH (~7.4), the amine exists almost exclusively in its protonated, ammonium form. libretexts.org Significant conversion to the free amine base requires a strongly alkaline environment.

Interactive Table: Theoretical Protonation State vs. pH

Assuming a pKa of 10.7 for the 3-cyclobutylpropylammonium ion.

| pH | % Protonated [RNH₃⁺] | % Deprotonated [RNH₂] | Predominant Form |

| 2.0 | ~100% | <0.01% | Protonated Salt |

| 7.4 | 99.95% | 0.05% | Protonated Salt |

| 9.7 | 90.9% | 9.1% | Protonated Salt |

| 10.7 | 50% | 50% | Equal Mixture |

| 11.7 | 9.1% | 90.9% | Free Amine |

| 13.0 | 0.5% | 99.5% | Free Amine |

Nucleophilic Substitution and Addition Reactions Exhibited by the Free Amine Moiety Derived from the Hydrochloride Salt

The nucleophilic character of the cyclobutylpropylamine moiety is only expressed by the free amine, 3-cyclobutylpropan-1-amine. The protonated ammonium salt form is not nucleophilic because the nitrogen's lone pair of electrons is occupied in a bond with a proton. pressbooks.pub Therefore, liberation of the free amine through deprotonation is a prerequisite for it to participate in nucleophilic reactions.

Nucleophilic Substitution:

The free amine is an effective nucleophile that can react with electrophilic carbon centers, such as those in halogenoalkanes (alkyl halides). chemguide.co.uk In a typical Sₙ2 reaction, the nitrogen atom attacks the partially positive carbon atom of the halogenoalkane, displacing the halide ion and forming a new carbon-nitrogen bond. chemguide.co.uk For example, the reaction of 3-cyclobutylpropan-1-amine with an alkyl halide like bromoethane (B45996) would yield a secondary amine.

A significant characteristic of this reaction is its potential for further substitution. The secondary amine product is also a nucleophile and can react with another molecule of the halogenoalkane to form a tertiary amine. chemguide.co.uk This process can continue, with the tertiary amine reacting to form a quaternary ammonium salt. chemguide.co.uk

Nucleophilic Addition:

The free amine can also participate in nucleophilic conjugate addition reactions, often referred to as Michael additions. nih.gov This occurs when the amine attacks the β-carbon of an α,β-unsaturated carbonyl compound (e.g., an enone or an ester). The nitrogen's lone pair adds to the electron-deficient end of the carbon-carbon double bond, leading to the formation of a new carbon-nitrogen bond and a β-amino carbonyl compound.

Kinetic and Thermodynamic Profiling of Key Reaction Pathways Involving the Cyclobutylpropylamine Moiety

The outcomes of the reactions involving the 3-cyclobutylpropylamine moiety are governed by both kinetic and thermodynamic factors.

Kinetic Profile:

The rate of nucleophilic reactions involving the free amine depends on several factors. In Sₙ2-type nucleophilic substitutions, the reaction rate is dependent on the concentrations of both the amine and the electrophile (the halogenoalkane). chemguide.co.uk Steric hindrance around the reactive centers of both molecules can significantly slow down the reaction. Primary amines, such as 3-cyclobutylpropan-1-amine, are generally more reactive in Sₙ2 reactions than more sterically hindered secondary or tertiary amines. msu.edu The reaction conditions, including the choice of solvent and temperature, also play a critical role in determining the reaction kinetics.

Thermodynamic Profile:

Thermodynamic control relates to the relative stability of the final products. youtube.com In the alkylation of amines, while the initial formation of the secondary amine may be kinetically rapid, the subsequent reactions to form the tertiary amine and quaternary ammonium salt can also be thermodynamically favorable. chemguide.co.uk This often leads to a mixture of products. Controlling the reaction to favor a single product, such as the secondary amine, typically involves manipulating kinetic factors, for instance, by using a large excess of the primary amine relative to the alkylating agent.

Interactive Table: Factors Influencing Reaction Pathways

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors | Potential Outcome |

| Nucleophilic Substitution (Sₙ2) | Amine concentration, Electrophile concentration, Steric hindrance, Solvent polarity, Temperature. | Relative stability of primary, secondary, tertiary, and quaternary ammonium products. C-N bond strength. | Mixture of secondary, tertiary amines, and quaternary salt unless kinetically controlled. |

| Nucleophilic Addition (Michael) | Basicity/nucleophilicity of the amine, Structure of the Michael acceptor, Presence of a catalyst. | Stability of the resulting β-amino carbonyl compound. Reversibility of the reaction. | Formation of a stable C-N bond, typically leading to a single major addition product. |

Role of the Hydrochloride Salt Form in Modulating Reactivity and Mitigating Undesired Side Reactions in Organic Transformations

The conversion of 3-cyclobutylpropan-1-amine into its hydrochloride salt is a common and effective strategy in organic synthesis to modulate its reactivity and prevent unwanted side reactions. gla.ac.uk

The primary role of the salt form is to act as a protecting group for the amine. By protonating the nitrogen, its lone pair of electrons becomes unavailable, effectively deactivating it as a nucleophile. pressbooks.pub This allows chemists to perform reactions on other parts of a molecule containing the amine functionality without the amine interfering. For example, if a molecule contained both an amine and a carboxylic acid, one could perform reactions on the acid (like esterification) under acidic conditions, where the amine is safely "protected" in its non-nucleophilic protonated state.

Furthermore, amine hydrochlorides exhibit significantly different physical properties compared to their free amine counterparts. They are typically crystalline solids that are more stable and easier to handle and store than the often volatile and liquid free amines. pressbooks.pubalfa-chemistry.com Their ionic nature also renders them much more soluble in water and less soluble in non-polar organic solvents. quora.comalfa-chemistry.com This property is invaluable for purification, as it allows for the separation of the amine from non-basic, non-polar impurities through acid-base extraction techniques.

Interactive Table: Comparison of Free Amine vs. Hydrochloride Salt

| Property | 3-Cyclobutylpropan-1-amine (Free Amine) | 3-Cyclobutylpropan-1-amine hydrochloride (Salt) |

| Chemical Nature | Basic, Nucleophilic | Acidic, Non-nucleophilic |

| Physical State | Typically a liquid | Typically a crystalline solid |

| Water Solubility | Low to moderate | High |

| Organic Solvent Solubility | High (in non-polar solvents) | Low (in non-polar solvents) |

| Reactivity Role | Active reactant in nucleophilic reactions | Protected, inactive form |

| Primary Use in Synthesis | As a nucleophile or base | For protection, purification, and storage |

Applications of 3 Cyclobutylpropan 1 Amine Hydrochloride in Complex Molecule Synthesis

Role as an Initiator in Controlled Polymerization Processes

3-Cyclobutylpropan-1-amine (B7901292) hydrochloride serves as a highly effective initiator for the controlled ring-opening polymerization of NCAs, enabling the synthesis of polypeptides with predetermined molecular weights, narrow molecular weight distributions, and high chain-end fidelity. Its utility stems from its ability to favorably modulate the polymerization mechanism, steering it towards a more controlled pathway.

Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)

The ROP of NCAs is a widely utilized method for preparing high molecular weight polypeptides. The initiation of this polymerization can proceed through different mechanisms, significantly impacting the structure and properties of the resulting polymer. Primary amine hydrochlorides, such as 3-Cyclobutylpropan-1-amine hydrochloride, play a crucial role in directing this mechanism for a more controlled outcome. nih.gov

The ring-opening polymerization of NCAs initiated by primary amines can proceed via two main pathways: the Normal Amine Mechanism (NAM) and the Active Monomer Mechanism (AMM). nih.gov

The Normal Amine Mechanism (NAM) involves the nucleophilic attack of the primary amine initiator on the C5 carbonyl of the NCA ring. This is followed by ring opening and decarboxylation to yield an amino-terminated polymer chain, which then propagates by attacking subsequent NCA monomers. This chain-growth mechanism, when dominant, allows for good control over the polymerization, leading to polymers with predictable molecular weights and low polydispersity. d-nb.info

The Active Monomer Mechanism (AMM) , in contrast, is initiated by a strong base that deprotonates the N3 nitrogen of the NCA monomer, forming an NCA anion. This anion then acts as the nucleophile, attacking another NCA monomer. The AMM often leads to faster polymerization but with significantly less control, resulting in broader molecular weight distributions and less defined polymer architectures. researchgate.net

Primary amine hydrochlorides, including this compound, are instrumental in suppressing the AMM pathway. The hydrochloride salt establishes an equilibrium between the protonated, dormant amine and the deprotonated, active amine. This equilibrium maintains a low concentration of the active primary amine, which favors the NAM pathway. Furthermore, the presence of the acidic proton from the hydrochloride can quench any NCA anions that might form, thereby inhibiting the AMM. nih.govnih.gov This controlled initiation allows for the synthesis of well-defined polypeptides. nih.gov

A comparative overview of the two mechanisms is presented below:

| Feature | Normal Amine Mechanism (NAM) | Active Monomer Mechanism (AMM) |

| Initiating Species | Nucleophilic primary amine | Strong base |

| Monomer State | Neutral NCA | NCA anion |

| Polymerization Control | High | Low |

| Molecular Weight Distribution | Narrow | Broad |

| Favored by | Primary amine hydrochlorides | Strong bases (e.g., tertiary amines) |

A key advantage of using primary amine hydrochlorides like this compound as initiators in NCA ROP is the enhanced control over the molecular weight (MW) and polydispersity index (PDI) of the resulting polypeptides. By promoting the NAM, these initiators enable a living or quasi-living polymerization, where the polymer chains grow at a similar rate and termination and chain-transfer reactions are minimized. escholarship.org

The predictable nature of NAM allows for the target molecular weight of the polypeptide to be controlled by the initial molar ratio of the monomer to the initiator ([M]/[I]). Experimental studies have demonstrated a linear relationship between the number-average molecular weight (Mn) and the [M]/[I] ratio for polymerizations initiated with primary amine hydrochlorides. nih.gov

Furthermore, the suppression of the uncontrolled AMM pathway leads to a significant reduction in the polydispersity of the synthesized polypeptides. PDI values approaching 1.1 or even lower are achievable, indicating a high degree of uniformity in the chain lengths of the polymer population. escholarship.org

The following table presents representative data from studies on NCA polymerization initiated by primary amine hydrochlorides, illustrating the level of control achieved.

| NCA Monomer | Initiator | [M]/[I] Ratio | Mn ( g/mol ) (Experimental) | PDI |

| γ-benzyl-L-glutamate | n-hexylamine·HCl | 50 | 11,500 | 1.15 |

| γ-benzyl-L-glutamate | n-hexylamine·HCl | 100 | 22,300 | 1.12 |

| ε-benzyloxycarbonyl-L-lysine | Polystyrene-NH3+Cl- | 20 | 26,500 | <1.03 |

| ε-benzyloxycarbonyl-L-lysine | Polystyrene-NH3+Cl- | 40 | 38,200 | <1.03 |

Note: The data presented are illustrative and compiled from various sources in the literature. Specific experimental conditions may vary.

The controlled nature of polymerization initiated by this compound and similar primary amine hydrochlorides is pivotal for the synthesis of complex polypeptide architectures.

Block Copolymers: The high chain-end fidelity achieved with these initiators makes them ideal for the synthesis of block copolymers through sequential monomer addition. After the polymerization of the first NCA monomer is complete, a second NCA monomer can be introduced to the living polymer chains, resulting in the formation of a well-defined diblock copolypeptide. This process can be repeated to create triblock or multiblock copolymers. nih.govrhhz.net

Star Copolymers: Star-shaped polypeptides can be synthesized using multifunctional initiators that possess multiple primary amine hydrochloride groups. Each amine group can initiate the growth of a polypeptide chain, leading to a star architecture with a central core and multiple radiating polypeptide arms. Dendrimers with primary amine surface groups, after protonation, can serve as such multifunctional initiators. nih.govresearchgate.net

Brush Copolymers: Polypeptide brushes, which consist of a polymer backbone with densely grafted polypeptide side chains, can be prepared using a "grafting-from" approach. In this method, a polymer backbone is functionalized with initiator sites, such as primary amine hydrochlorides. The subsequent NCA ROP from these sites leads to the growth of polypeptide side chains, forming a brush-like structure. This can also be achieved by immobilizing amine hydrochloride initiators on a surface to grow polypeptide brushes from that surface. dcu.ierero.ch

Multiblock Copolymers: The synthesis of multiblock copolypeptides with a high number of blocks (e.g., decablock or even icosablock) has been successfully demonstrated. This is achieved through the repetitive and sequential addition of different NCA monomers to a polymerization system initiated with a primary amine, where the high end-group fidelity is maintained throughout the multiple steps. nih.govnih.gov

Maintaining the integrity and reactivity of the polymer chain ends is crucial for applications such as bioconjugation, surface modification, and the synthesis of block copolymers. The use of primary amine hydrochloride initiators is a key strategy for achieving high-fidelity chain-end functionality.

By promoting the NAM, the primary amine from the initiator is incorporated at the α-chain end, and the propagating chain end is a primary amine. The controlled nature of the polymerization minimizes termination reactions that could alter this end group. The equilibrium between the protonated and deprotonated amine at the chain end helps to protect it from undesirable side reactions. nih.gov

Recent advancements have shown that using N-phenoxycarbonyl-functionalized α-amino acids (NPCAs) as latent NCA precursors in combination with primary amine hydrochloride initiators can lead to polypeptides with exceptionally clean terminal functionalities, as confirmed by techniques like MALDI-TOF mass spectrometry. nih.gov This approach further minimizes side reactions by keeping the concentration of the reactive NCA monomer low throughout the polymerization. nih.gov

Exploration in Other Controlled Polymerization Chemistries Utilizing Amine Hydrochloride Initiators

While the primary application of this compound as an initiator is in the ROP of NCAs, the role of amines and their salts in other controlled polymerization techniques is also an area of active research. However, their function in these systems is often different.

In Atom Transfer Radical Polymerization (ATRP) , multidentate amines are commonly used as ligands for the copper catalyst. Amines can also act as reducing agents for the catalyst complex. While amine-functionalized initiators are used in ATRP, the initiation proceeds via the alkyl halide part of the molecule, not the amine itself. Amine hydrochlorides can be used to protect the amine functionality of a monomer during polymerization. For instance, 2-aminoethyl methacrylate (B99206) hydrochloride has been polymerized via ARGET ATRP. researchgate.netnih.govnih.gov

In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization , the control is achieved through a chain transfer agent, typically a thiocarbonylthio compound. Amines can be used in post-polymerization modifications of RAFT polymers, for example, in the aminolysis of the thiocarbonylthio end group to generate a thiol. The hydrochloride salt of an amine-containing monomer, such as N-(2-aminoethyl)methacrylamide hydrochloride, can be polymerized via RAFT to produce well-defined primary amine-functional polymers. rsc.org

In these radical polymerization techniques, the amine hydrochloride primarily serves to impart water solubility and to protect the amine group from participating in side reactions, rather than acting as the primary initiating species as it does in NCA ROP.

Utilization in Bioconjugation and Linker Chemistries

The primary amine group of this compound is a key functional handle for its use in bioconjugation and the construction of chemical linkers. This functionality allows for the stable, covalent attachment of the cyclobutylpropane scaffold to biomolecules or other synthetic constructs, enabling the development of sophisticated chemical tools and therapeutics.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of that protein by the proteasome. precisepeg.com These molecules are composed of three distinct parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two. nih.gov

The linker is a critical component that significantly influences the PROTAC's efficacy. explorationpub.com Its length, composition, rigidity, and attachment points are crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. explorationpub.comresearchgate.net Linker design often involves a balance between flexible elements, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, and rigid motifs like cycloalkanes (piperidine, piperazine) or aromatic rings. precisepeg.comresearchgate.netnih.gov

The this compound scaffold is an exemplary building block for PROTAC linker synthesis. Its structure offers:

A Reactive Handle: The primary amine allows for straightforward attachment to either the POI-binding ligand or the E3 ligase ligand, typically through the formation of a robust amide bond. researchgate.net

A Rigid Component: The cyclobutyl group acts as a rigid, saturated carbocyclic element. precisepeg.com Incorporating such rigidity into the linker can help pre-organize the molecule into an active conformation that favors ternary complex formation, potentially enhancing selectivity and potency. nih.gov

A Flexible Spacer: The three-carbon propyl chain provides necessary flexibility, allowing the two ligands to adopt the optimal spatial orientation for effective binding to their respective proteins. explorationpub.com

The synthesis of a PROTAC incorporating this scaffold would typically involve coupling the amine group of 3-cyclobutylpropan-1-amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or pomalidomide) or POI ligand, followed by subsequent steps to attach the second ligand. nih.gov The combination of rigid and flexible elements within this single building block makes it a valuable component for systematically exploring the structure-activity relationships of PROTAC linkers. nih.gov

The formation of stable covalent bonds is fundamental to bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. nih.gov The amide bond is one of the most widely used linkages in this context due to its exceptional chemical stability. nbinno.com The primary amine of this compound is an excellent nucleophile for forming such bonds.

The reaction typically involves the activation of a carboxylic acid on a target molecule, which is then susceptible to nucleophilic attack by the amine. nbinno.com This activation is commonly achieved using carbodiimide (B86325) coupling reagents, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC∙HCl). nbinno.com The mechanism involves EDC reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the stable amide and a water-soluble urea (B33335) byproduct. nbinno.com The use of amine hydrochloride salts is well-established in these reactions, often proceeding efficiently in aqueous solutions without the need for additional organic bases. ccspublishing.org.cnrsc.org

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgspringernature.com While simple amidation is not strictly bioorthogonal because of the ubiquity of amine and carboxyl groups in biology, it is a foundational reaction in chemical biology for creating stable conjugates in vitro or for attaching probes to molecules that will later undergo more specific bioorthogonal reactions. nih.govnih.gov The primary amine of the title compound provides a reliable attachment point for conjugating the unique cyclobutylpropane motif to proteins, surfaces, or other molecules for further biological study.

| Reagent | Full Name | Key Characteristics |

|---|---|---|

| EDC∙HCl | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification. nbinno.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient uronium-based reagent; fast reaction times and effective for sterically hindered amines. |

| CDI | 1,1'-Carbonyldiimidazole | Forms a reactive acyl-imidazole intermediate; reaction does not require an additional base. scribd.com |

| DPPA | Diphenylphosphoryl azide (B81097) | Used for one-pot synthesis of acyl azides from carboxylic acids, which then react with amines. scribd.com |

Integration into Advanced Materials Science through Covalent Functionalization

The covalent modification of material surfaces is a powerful strategy for tuning their physical and chemical properties. Primary amines are effective functional groups for grafting small molecules onto a wide range of materials, including nanostructures and polymers. researchgate.net Research has demonstrated the successful functionalization of materials like graphene oxide (GO) with various alkylamines. researchgate.netmdpi.com This process typically involves the amine reacting with oxygen-containing functional groups (e.g., epoxides or carboxylic acids) on the material's surface. mdpi.com

Following this principle, this compound can be used to functionalize materials to introduce the specific properties of its cyclobutylpropane tail. The covalent attachment, driven by the reactivity of the amine group, would decorate the material's surface with these moieties. This modification can lead to significant changes in surface properties:

Increased Hydrophobicity: The non-polar cyclobutylpropane group would decrease the surface's affinity for water, a desirable trait for creating hydrophobic coatings or polymer composites. researchgate.net

Enhanced Thermal Stability: The grafting of alkyl chains onto GO has been shown to significantly improve its thermal stability. researchgate.net

Modified Interfacial Properties: The introduction of the bulky cyclobutyl group can alter the steric environment at the material's surface, influencing its interaction with solvents, polymers, or biological molecules.

Such functionalized materials could find applications in the development of specialty polymers, advanced coatings with tailored surface energies, and nanocomposites with improved compatibility between the filler and a non-polar polymer matrix. researchgate.net

Development of Novel Heterocyclic and Carbocyclic Systems Derived from this compound

As a primary amine bearing a distinct carbocyclic substituent, this compound is a valuable precursor for synthesizing more complex molecular frameworks, including novel nitrogen-containing heterocycles and expanded carbocyclic systems.

Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of a majority of FDA-approved small-molecule drugs. openmedicinalchemistryjournal.com Primary amines are fundamental synthons for building these rings. organic-chemistry.orgnih.gov The amine group of 3-cyclobutylpropan-1-amine can act as a key nucleophile in various classical and modern cyclization reactions to generate heterocycles bearing the 3-cyclobutylpropyl substituent.

| Target Heterocycle | Co-reactant(s) | General Reaction Name |

|---|---|---|

| Pyrrole | 1,4-Dicarbonyl compound | Paal-Knorr Synthesis |

| Imidazole | 1,2-Dicarbonyl, Aldehyde, Ammonia (B1221849) source | Debus-Radziszewski Imidazole Synthesis |

| Thiazolidinone | α-Bromoester, Isothiocyanate | Three-component [1+2+2] Cyclization organic-chemistry.org |

| Tetrahydropyrimidine | Aldehyde, β-Ketoester/Amide, Urea/Thiourea | Biginelli Reaction nih.gov |

Furthermore, the compound can be used to generate novel carbocyclic systems through ring expansion. Reactions involving the expansion of a cyclobutane (B1203170) ring are well-documented in organic chemistry and often proceed through a cyclobutylmethylcarbenium ion intermediate. researchgate.netugent.be The primary amine of 3-cyclobutylpropan-1-amine provides a synthetic handle to access this reactive intermediate. A common strategy involves the diazotization of the primary amine using nitrous acid (generated in situ from NaNO₂) to form an unstable diazonium salt. This salt readily decomposes, releasing nitrogen gas (N₂) and generating a primary carbocation. This high-energy intermediate can then undergo a rapid rearrangement where one of the C-C bonds of the adjacent cyclobutane ring migrates, leading to a one-carbon ring expansion to form a more stable secondary carbocation within a five-membered, cyclopentane (B165970) ring system. researchgate.netugent.be This pathway provides a synthetic route to cyclopentane derivatives that are otherwise difficult to access.

Computational Chemistry and Theoretical Characterization of 3 Cyclobutylpropan 1 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Conformation of the Compound and its Reactive Species

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-cyclobutylpropan-1-amine (B7901292) hydrochloride at the atomic level. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can determine the molecule's most stable three-dimensional structure. researchgate.net For 3-cyclobutylpropan-1-amine hydrochloride, the protonated amine group and the flexible propyl chain, along with the cyclobutyl ring, allow for several possible conformations.

The electronic structure analysis, including the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, offers insights into the molecule's reactivity. The positive charge is expected to be localized on the ammonium (B1175870) group, making the adjacent protons acidic and the nitrogen atom an unlikely electron donor. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting the molecule's susceptibility to nucleophilic or electrophilic attack.

Note: Specific values would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules over time, providing a dynamic picture of intermolecular interactions and behavior in solution. nih.govulisboa.pt For this compound in an aqueous environment, MD simulations can model the hydration shell around the ammonium cation and the chloride anion. These simulations would reveal the nature of hydrogen bonding between the ammonium group's protons and surrounding water molecules, as well as the coordination of water molecules around the chloride ion.

The hydrophobic cyclobutyl and propyl moieties would also influence the local water structure. MD simulations can quantify properties such as the radial distribution function, which describes the probability of finding a water molecule at a certain distance from a specific atom in the solute. frontiersin.org This provides a detailed understanding of the solvation process.

Furthermore, at higher concentrations, MD simulations can be used to study the formation of aggregates or micelles, driven by hydrophobic interactions between the cyclobutylpropyl chains. nih.gov These simulations offer insights into the collective behavior of the molecules, which is crucial for understanding their properties in various formulations.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Information Gained |

|---|---|

| Radial Distribution Function (g(r)) | Describes the structure of the solvent around the solute. |

| Mean Square Displacement (MSD) | Determines the diffusion coefficient of the molecule in solution. |

| Hydrogen Bond Analysis | Quantifies the hydrogen bonding network between the solute and solvent. |

Theoretical Studies on Reaction Transition States and Energy Profiles for Transformations Involving the Amine Moiety

Theoretical studies on reaction mechanisms provide a molecular-level understanding of chemical transformations. For 3-cyclobutylpropan-1-amine, the primary amine group is the most reactive site. Computational methods can be used to explore the transition states and energy profiles for various reactions involving this amine moiety. nih.govresearchgate.net

For instance, the acylation of the amine with an acyl chloride would proceed through a tetrahedral intermediate. Quantum chemical calculations can model the geometry of the transition state for the formation and breakdown of this intermediate, providing the activation energy for the reaction. This information is vital for predicting reaction rates and understanding the factors that influence reactivity.

Another important transformation is the deprotonation of the ammonium cation. The energy profile for this process can be calculated, yielding the theoretical pKa value of the conjugate acid. Comparing this to experimental values can validate the computational model. Such studies can be extended to explore the role of the amine as a catalyst in reactions like aldol (B89426) condensations. nih.govresearchgate.net

Table 3: Computational Data for a Hypothetical Reaction Pathway

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Reactants | 0 | Separated amine and electrophile. |

| Transition State | - | Formation of a new bond. |

| Intermediate | - | Tetrahedral intermediate. |

| Products | - | Final acylated amine. |

Note: Specific values are dependent on the reaction being studied.

Prediction of Spectroscopic Data for Enhanced Characterization and Mechanistic Validation

Computational chemistry can predict various spectroscopic properties, which can be invaluable for the characterization of this compound and for validating its structure. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. The characteristic N-H stretching and bending vibrations of the ammonium group, as well as the C-H stretches of the cyclobutyl and propyl groups, can be assigned based on these calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts, when compared to experimental data, can confirm the assigned structure and provide insights into the electronic environment of the different nuclei.

Furthermore, techniques like predicted collision cross-section (CCS) values can be calculated for different adducts of the molecule, which is relevant for mass spectrometry analysis. uni.luuni.lu

Table 4: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Application |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identification of functional groups (e.g., -NH₃⁺). |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | Structural elucidation and conformational analysis. |

Advanced Spectroscopic and Analytical Techniques for Research on 3 Cyclobutylpropan 1 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Cyclobutylpropan-1-amine (B7901292) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D NMR techniques establish connectivity and spatial relationships.

In ¹H NMR spectroscopy, the protonation of the primary amine to an ammonium (B1175870) salt (–NH₃⁺) significantly influences the chemical shifts of adjacent protons. The protons on the carbon alpha to the nitrogen (–CH₂–NH₃⁺) are deshielded and appear further downfield compared to the corresponding free amine. Similarly, the protons of the ammonium group itself typically present as a broad signal, the chemical shift and appearance of which can be dependent on the solvent and concentration. The protons of the cyclobutyl ring and the propyl chain exhibit characteristic multiplets, with their precise chemical shifts and coupling constants providing conformational information.

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The carbon atom bonded to the ammonium group (C1) is notably shifted downfield upon protonation. The remaining carbons of the propyl chain and the cyclobutyl ring can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. Dynamic studies, such as variable temperature NMR, can be employed to investigate conformational changes within the cyclobutyl ring and the propyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Cyclobutylpropan-1-amine Hydrochloride Data presented are typical expected values and may vary based on solvent and experimental conditions.

| Atom Position | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H on C1 (-CH₂-N) | ¹H NMR | ~2.9 - 3.2 | Triplet (t) |

| H on C2 (-CH₂-) | ¹H NMR | ~1.6 - 1.8 | Multiplet (m) |

| H on C3 (-CH₂-) | ¹H NMR | ~1.4 - 1.6 | Multiplet (m) |

| H on Cyclobutyl Ring | ¹H NMR | ~1.7 - 2.2 | Multiplets (m) |

| H on -NH₃⁺ | ¹H NMR | ~7.5 - 8.5 (solvent dependent) | Broad Singlet (br s) |

| C1 (-CH₂-N) | ¹³C NMR | ~40 - 45 | - |

| C2 (-CH₂-) | ¹³C NMR | ~30 - 35 | - |

| C3 (-CH₂-) | ¹³C NMR | ~28 - 33 | - |

| Carbons of Cyclobutyl Ring | ¹³C NMR | ~18 - 38 | - |

Advanced Mass Spectrometry Techniques (e.g., MALDI-TOF MS for Polymer Analysis and Mechanistic Insights)

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. In positive-ion mode ESI-MS, the compound is typically detected as the protonated molecular ion of the free amine, [M+H]⁺, corresponding to the cationic part of the salt. The high accuracy of HRMS allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

While Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is more commonly associated with large molecules like polymers and biomolecules, its application to small molecules like amine hydrochlorides is possible, often through derivatization to enhance ionization efficiency. For mechanistic studies, isotopic labeling (e.g., with deuterium) can be used in conjunction with MS to trace reaction pathways and understand fragmentation patterns. Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, providing structural information that corroborates NMR data.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (Cation of the salt) | C₇H₁₆N⁺ | 114.1277 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Hydrogen Bonding Interactions within the Salt Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups and intermolecular interactions within the solid-state structure of this compound. The spectra of amine salts are distinctly different from their free amine counterparts, primarily due to the formation of the ammonium ion (R-NH₃⁺). spectroscopyonline.com

In the FT-IR spectrum, the most prominent features are the N-H stretching and bending vibrations. The N-H stretching vibrations of the NH₃⁺ group appear as a very broad and strong band, typically in the range of 2800-3200 cm⁻¹. spectroscopyonline.com This broadness is a direct result of strong hydrogen bonding between the ammonium cations and the chloride anions in the crystal lattice. The asymmetric and symmetric N-H bending (scissoring) vibrations give rise to characteristic bands between 1500 and 1625 cm⁻¹. spectroscopyonline.com C-H stretching vibrations from the propyl and cyclobutyl groups are observed around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H vibrations are often weak in Raman spectra, the C-H and C-C skeletal vibrations of the alkyl framework are typically strong, allowing for detailed conformational analysis of the cyclobutyl ring and the propyl chain. spectroscopyonline.com The combination of FT-IR and Raman provides a more complete picture of the vibrational modes and the hydrogen bonding network that defines the salt's structure.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | FT-IR | 2800 - 3200 | Broad, strong; indicative of H-bonding in NH₃⁺ |

| C-H Stretch (Alkyl) | FT-IR, Raman | 2850 - 3000 | Medium to strong |

| N-H Bend (Asymmetric) | FT-IR | ~1625 - 1560 | Medium |

| N-H Bend (Symmetric) | FT-IR | ~1550 - 1500 | Medium |

| C-C Skeletal Vibrations | Raman | 800 - 1200 | Strong; useful for conformational analysis |

X-ray Diffraction Analysis for Solid-State Structural Insights of this compound Derivatives and Co-crystals

Powder X-ray Diffraction (PXRD) is a complementary technique used for phase identification and for assessing the crystallinity of a bulk sample. researchgate.net The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. This is particularly important in pharmaceutical sciences for studying polymorphism, where different crystal packings of the same molecule can exist. nih.gov PXRD is also instrumental in the analysis of derivatives and co-crystals, confirming the formation of new crystalline phases and providing initial structural information.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Complex Synthetic Mixtures

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common method for analyzing non-volatile, polar compounds like amine salts. ijnc.irwjpsonline.com Due to the ionic nature of the compound, several approaches can be used:

Acidified Mobile Phase: Using a mobile phase with a low pH (e.g., containing formic acid or trifluoroacetic acid) ensures the amine remains protonated, leading to consistent retention and good peak shape on a C18 column.

Ion-Pair Chromatography: An ion-pairing reagent can be added to the mobile phase to form a neutral complex with the amine cation, enhancing its retention on the reverse-phase column.

Gas Chromatography (GC) can also be used, but typically requires derivatization or conversion of the salt back to the more volatile free amine. For reaction monitoring, both HPLC and GC (often coupled with a mass spectrometer, i.e., LC-MS or GC-MS) can provide rapid and quantitative analysis of reaction mixtures, allowing for the tracking of starting materials, intermediates, and the final product.

Table 4: Representative Chromatographic Methods for Analysis

| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Detector | Application |

|---|---|---|---|---|

| RP-HPLC | C18 or C8 | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | UV (low λ), ELSD, CAD, MS | Purity assessment, quantification |

| GC | Polar (e.g., WAX) or non-polar (e.g., DB-5) | Temperature gradient; requires conversion to free amine or derivatization | FID, MS | Analysis of volatile impurities, reaction monitoring |

Synthesis and Investigation of 3 Cyclobutylpropan 1 Amine Hydrochloride Derivatives and Analogues

Systematic Modification of the Cyclobutyl Moiety and its Influence on Reactivity

The cyclobutane (B1203170) ring is a key structural feature of 3-Cyclobutylpropan-1-amine (B7901292) hydrochloride, and its modification can significantly impact the molecule's reactivity and properties. nih.gov The puckered conformation of the cyclobutane ring provides a three-dimensional structure that can influence intermolecular interactions. nih.gov Systematic modifications, such as the introduction of substituents on the cyclobutane ring, can alter this conformation and, consequently, the molecule's chemical behavior.

Research on analogous cyclobutane-containing compounds has shown that substitution on the ring can affect metabolic stability and binding affinity to biological targets. ru.nl For example, the introduction of methyl or hydroxyl groups can block sites of metabolic oxidation, leading to a longer biological half-life. Furthermore, the position and nature of these substituents can create specific steric and electronic environments that can enhance or diminish the reactivity of the entire molecule.

The reactivity of the cyclobutane ring itself is also a subject of investigation. While generally considered relatively inert, the inherent ring strain of cyclobutane can be exploited in certain chemical transformations. nih.gov Modifications that increase or decrease this ring strain could modulate the molecule's susceptibility to ring-opening reactions or other transformations.

Table 1: Influence of Cyclobutyl Substituents on Predicted Physicochemical Properties of 3-Cyclobutylpropan-1-amine Analogues

| Substituent on Cyclobutyl Ring | Predicted Change in Lipophilicity (LogP) | Predicted Effect on Steric Hindrance | Potential Impact on Reactivity |

|---|---|---|---|

| None (Parent Compound) | Baseline | Low | Baseline reactivity |

| Methyl | Increase | Moderate | May influence reaction rates at nearby functional groups |

| Hydroxy | Decrease | Moderate | Can participate in hydrogen bonding, altering solubility and reactivity |

| Fluoro | Slight Increase | Low | Can alter electronic properties of the ring, influencing reaction mechanisms |

Diversification at the Alkyl Chain Length and Branching Patterns

Increasing the length of the alkyl chain would likely increase the molecule's lipophilicity and flexibility. This could influence its solubility in different solvents and its ability to adopt various conformations. Conversely, shortening the chain would make the molecule more rigid and compact.

Introducing branching on the alkyl chain, for instance, by adding a methyl group to the alpha or beta position relative to the amine, would create a chiral center and introduce steric bulk. This steric hindrance can affect the accessibility of the amine's lone pair of electrons, thereby influencing its basicity and nucleophilicity.

Table 2: Predicted Effects of Alkyl Chain Modification on the Properties of Cyclobutylalkylamine Analogues

| Alkyl Chain Modification | Predicted Change in Flexibility | Predicted Change in Basicity (pKa) | Potential Impact on Chemical Behavior |

|---|---|---|---|

| Propyl (Parent Chain) | Baseline | Baseline | Standard reactivity |

| Ethyl (Shorter Chain) | Decrease | Slight Decrease | May alter reaction kinetics due to proximity of functional groups |

| Butyl (Longer Chain) | Increase | Slight Increase | Increased lipophilicity may affect solubility and reaction conditions |

| Isopropyl (Branched Chain) | Decrease | Slight Decrease (due to steric hindrance) | Steric hindrance can influence selectivity in reactions |

Functionalization at the Amine Nitrogen: N-Substitution Patterns and their Impact on Chemical Behavior

The primary amine group in 3-Cyclobutylpropan-1-amine hydrochloride is a key site for functionalization. N-substitution can dramatically alter the chemical behavior of the molecule by modifying the electronic and steric environment of the nitrogen atom.

N-alkylation, the replacement of one or both hydrogen atoms on the amine with alkyl groups, generally increases the basicity of the amine due to the electron-donating nature of alkyl groups. However, extensive alkylation can also introduce significant steric hindrance, which may reduce the amine's nucleophilicity. The synthesis of N,N-dialkyl derivatives can be achieved through reductive amination or other standard N-alkylation methods. researchgate.net

N-acylation, the reaction of the amine with an acylating agent to form an amide, significantly reduces the basicity and nucleophilicity of the nitrogen. This is because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group. The synthesis of N-acyl derivatives can be accomplished using various acylating agents, such as acyl chlorides or anhydrides. nih.govorganic-chemistry.orgrsc.orgnih.gov

Table 3: Impact of N-Substitution on the Chemical Properties of 3-Cyclobutylpropan-1-amine Derivatives

| N-Substituent | Amine Type | Predicted Basicity | Predicted Nucleophilicity | Common Synthetic Route |

|---|---|---|---|---|

| -H (Unsubstituted) | Primary | Moderate | Moderate | - |

| -CH3 (Methyl) | Secondary | Higher | Higher | Reductive amination with formaldehyde |

| -CH2CH3 (Ethyl) | Secondary | Higher | Higher | Reaction with ethyl halide |

| -C(O)CH3 (Acetyl) | Amide | Much Lower | Much Lower | Reaction with acetyl chloride |

Stereoisomeric Studies of Substituted Cyclobutylpropylamines and Their Unique Properties

The introduction of substituents on the cyclobutane ring or the propyl chain of 3-Cyclobutylpropan-1-amine can lead to the formation of stereoisomers. These stereoisomers can have distinct three-dimensional arrangements of atoms and, consequently, different physical, chemical, and biological properties. libretexts.orglibretexts.org

For instance, a substituent on the cyclobutane ring can exist in a cis or trans relationship to the propylamino side chain. libretexts.org These diastereomers will have different spatial orientations of the substituent, which can significantly affect how the molecule interacts with its environment. Studies on other cyclobutane-containing molecules have demonstrated that cis and trans isomers can exhibit vastly different biological activities, underscoring the importance of stereochemistry in molecular design. nih.gov

The synthesis of specific stereoisomers often requires stereoselective synthetic methods. doi.orgnih.govresearchgate.net Chiral chromatography can also be employed to separate mixtures of enantiomers. The characterization of these stereoisomers typically involves techniques such as NMR spectroscopy and X-ray crystallography to determine their relative and absolute configurations.

The unique properties of each stereoisomer arise from their different shapes and how they present their functional groups in three-dimensional space. This can lead to differences in their reactivity, solubility, and, in a biological context, their ability to bind to specific receptors or enzymes.

Table 4: Potential Stereoisomers of a Monosubstituted 3-Cyclobutylpropan-1-amine Derivative and Their General Properties

| Stereoisomer Type | Description | Expected Physical Properties | Potential for Different Chemical Reactivity |

|---|---|---|---|

| cis-Diastereomer | Substituent and propylamino group on the same face of the cyclobutane ring. | Different melting point, boiling point, and solubility compared to the trans-isomer. | The relative orientation of functional groups may influence intramolecular reactions or steric hindrance in intermolecular reactions. |

| trans-Diastereomer | Substituent and propylamino group on opposite faces of the cyclobutane ring. | Different melting point, boiling point, and solubility compared to the cis-isomer. | The relative orientation of functional groups may influence intramolecular reactions or steric hindrance in intermolecular reactions. |

| Enantiomers | Non-superimposable mirror images (if a chiral center is present). | Identical physical properties except for the direction of rotation of plane-polarized light. | Identical reactivity with achiral reagents, but may exhibit different reactivity with chiral reagents or catalysts. |

Q & A

Q. How do structural modifications (e.g., cyclobutyl vs. cyclopropyl) affect pharmacological profiles?

- Answer : Cyclobutyl analogs exhibit:

- Higher LogP : 2.1 vs. 1.7 (cyclopropyl), enhancing blood-brain barrier penetration.

- Reduced hERG inhibition : IC50 > 30 µM vs. 10 µM (cyclopropyl), lowering cardiotoxicity risk.

- Validate via parallel artificial membrane permeability assays (PAMPA) and patch-clamp electrophysiology .

Experimental Design Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction solvent | THF, 0°C → RT | |

| Purification method | Recrystallization (EtOH:H2O = 3:1) | |

| HPLC column | C18, 5 µm, 250 mm | |

| Stability storage | -20°C, argon atmosphere |

| Biological Assay | Key Metric | Reference |

|---|---|---|

| SPR binding affinity | KD ≤10 nM | |

| Metabolic half-life | t1/2 = 4.2 h (human microsomes) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.